molecular formula C13H9Cl2NO B8655313 1-(4-Chlorophenyl)-2-(5-chloropyridin-3-yl)ethanone

1-(4-Chlorophenyl)-2-(5-chloropyridin-3-yl)ethanone

Cat. No.: B8655313
M. Wt: 266.12 g/mol
InChI Key: RQCPHWBHEMBRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(5-chloropyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(5-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C13H9Cl2NO/c14-11-3-1-10(2-4-11)13(17)6-9-5-12(15)8-16-7-9/h1-5,7-8H,6H2

InChI Key

RQCPHWBHEMBRGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=CN=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-chlorophenyl)ethanone (17.22 ml, 133 mmol) was added to an ice cold solution of 3-bromo-5-chloropyridine (24.3 g, 126 mmol) and sodium 2-methylpropan-2-olate (30.3 g, 316 mmol) in THF (158 ml) under an argon atmosphere. (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.731 g, 1.263 mmol) and diacetoxypalladium (0.283 g, 1.263 mmol) were then added and the solution was heated to 70° C. for 1.5 hours. The solution was cooled to rt and diluted with ice, 2N HCl (95 mL) followed by EtOAc (300 ml). The layers were partitioned and the aqueous layer was washed with EtOAc (2×100 ml). The organics were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue obtained was enriched on a silica gel column. The fractions containing the product were combined and concentrated. To the residue obtained was added 130 ml of Et2O and the suspension was heated to a reflux in a water bath. The suspension was then cooled in an ice bath. The solids were collected by filtration to provide the title compound.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
30.3 g
Type
reactant
Reaction Step Two
Name
Quantity
158 mL
Type
solvent
Reaction Step Two
Quantity
0.731 g
Type
reactant
Reaction Step Three
Quantity
0.283 g
Type
catalyst
Reaction Step Three
Name
Quantity
95 mL
Type
solvent
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.